- Preparation of steroidal CYP11B, CYP17, and/or CYP21 inhibitors for treating androgen-dependent conditions, World Intellectual Property Organization, , ,

Cas no 972-46-3 (3-Ethoxy-androsta-3,5-dien-17-one)

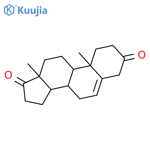

972-46-3 structure

Productnaam:3-Ethoxy-androsta-3,5-dien-17-one

3-Ethoxy-androsta-3,5-dien-17-one Chemische en fysische eigenschappen

Naam en identificatie

-

- 3-Ethoxy-androsta-3,5-dien-17-one

- (8R,9S,10R,13S,14S)-3-ethoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one

- Androsta-3,5-dien-17-one,3-ethoxy-

- 3-Aethoxy-androsta-3,5-dien-17-on

- 3-Aethoxy-androstadien-(3.5)-on-(17)

- 3-Ethoxy-17-oxo-3,5-androstadiene

- 3-ethoxy-3,5-androstadiene-17-one

- 3-Ethoxyandrosta-3,5-dien-17-one

- 3-ethoxyandrosta-3,5-diene-17-one

- Androst-4-ene-3,17-dione 3-Ethyl Enol Ether

- 3-Ethoxyandrosta-3,5-dien-17-one (ACI)

- 3-Ethoxyandrosta-3,5-dien-17-one (Androstenedione Ethylenolether)

- TESTOSTERONE IMPURITY B [EP IMPURITY]

- PAOWPNQOTVTCAF-OEUJLIAZSA-N

- 3-ethoxyandrosta-3,5(6)-dien-17-one

- Androsta-3,5-dien-17-one, 3-ethoxy-

- W46ZAM53EN

- Androstenedione Ethylenolether

- SCHEMBL3984136

- DTXSID20438705

- AKOS030240947

- UNII-W46ZAM53EN

- Testosterone impurity B [EP]

- 972-46-3

- Testosterone Imp. B (EP); 3-Ethoxyandrosta-3,5-dien-17-one; Androstenedione Ethylenolether; Testosterone Impurity B

-

- Inchi: 1S/C21H30O2/c1-4-23-15-9-11-20(2)14(13-15)5-6-16-17-7-8-19(22)21(17,3)12-10-18(16)20/h5,13,16-18H,4,6-12H2,1-3H3/t16-,17-,18-,20-,21-/m0/s1

- InChI-sleutel: PAOWPNQOTVTCAF-OEUJLIAZSA-N

- LACHT: C[C@]12CCC(OCC)=CC1=CC[C@H]1[C@@H]3CCC(=O)[C@]3(CC[C@H]21)C

Berekende eigenschappen

- Exacte massa: 314.22500

- Monoisotopische massa: 314.224580195g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 2

- Zware atoomtelling: 23

- Aantal draaibare bindingen: 2

- Complexiteit: 587

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 5

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 26.3Ų

- XLogP3: 4.3

Experimentele eigenschappen

- Kleur/vorm: Powder

- Dichtheid: 1.1±0.1 g/cm3

- Smeltpunt: 167-169°C

- Kookpunt: 458.6±45.0 °C at 760 mmHg

- Vlampunt: 189.4±22.3 °C

- PSA: 26.30000

- LogboekP: 5.04860

- Dampfdruk: 0.0±1.1 mmHg at 25°C

3-Ethoxy-androsta-3,5-dien-17-one Beveiligingsinformatie

- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313

- Veiligheidsinstructies: H303+H313+H333

- Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃

3-Ethoxy-androsta-3,5-dien-17-one Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E66040-5mg |

3-Ethoxy-androsta-3,5-dien-17-one |

972-46-3 | ,HPLC≥72% | 5mg |

¥480.0 | 2023-09-07 | |

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP81010-5mg |

3-Ethoxyandrosta-3,5-dien-17-one |

972-46-3 | 98.0% | 5mg |

¥300 | 2021-05-07 | |

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP81010-20mg |

3-Ethoxyandrosta-3,5-dien-17-one |

972-46-3 | 98.0% | 20mg |

¥300 | 2023-09-19 |

3-Ethoxy-androsta-3,5-dien-17-one Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Catalysts: Pyridinium chloride Solvents: Ethanol ; overnight, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled

Referentie

Synthetic Routes 2

Synthetic Routes 3

Reactievoorwaarden

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol , Dichloromethane ; rt → 20 °C; 180 min, 35 °C

1.2 Reagents: Water ; 30 - 40 min

1.3 Reagents: Triethylamine ; pH 8, 50 °C

1.4 Solvents: Water ; 50 °C → 25 °C; 2 h, 25 °C

1.2 Reagents: Water ; 30 - 40 min

1.3 Reagents: Triethylamine ; pH 8, 50 °C

1.4 Solvents: Water ; 50 °C → 25 °C; 2 h, 25 °C

Referentie

- Method for synthesis of Ethisterone, China, , ,

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Reactievoorwaarden

1.1 Reagents: Triethyl orthoformate Solvents: Ethanol ; 5 min, rt

1.2 Catalysts: Methanesulfonic acid ; 30 min, rt

1.3 Reagents: Pyridine ; 5 min, rt; rt → 0 °C; 2 h, 0 °C

1.2 Catalysts: Methanesulfonic acid ; 30 min, rt

1.3 Reagents: Pyridine ; 5 min, rt; rt → 0 °C; 2 h, 0 °C

Referentie

- Optimization of the formation reaction of androstenedione ether enol, Revista CENIC, 2002, 33(3), 127-130

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Reactievoorwaarden

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ; rt → 40 °C; 3 h, 40 °C

1.2 Reagents: Pyridine Solvents: Ethanol ; pH 7; 0 °C

1.2 Reagents: Pyridine Solvents: Ethanol ; pH 7; 0 °C

Referentie

- Synthesis of intermediate of hydrocortisone of pregn-4-ene-17α,21-dihydroxy-3,20-dione-21-acetate, Zhongguo Xinyao Zazhi, 2010, 19(3), 233-235

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

Reactievoorwaarden

1.1 Reagents: p-Toluenesulfonic acid Solvents: Ethanol , Tetrahydrofuran ; 20 min, rt

1.2 40 min, rt → 40 °C

1.3 Reagents: Pyridine ; 40 °C → rt

1.2 40 min, rt → 40 °C

1.3 Reagents: Pyridine ; 40 °C → rt

Referentie

- Improved synthesis of canrenone, intermediate of eplerenone, Zhongguo Yaowu Huaxue Zazhi, 2005, 15(4), 241-243

Synthetic Routes 20

3-Ethoxy-androsta-3,5-dien-17-one Raw materials

3-Ethoxy-androsta-3,5-dien-17-one Preparation Products

3-Ethoxy-androsta-3,5-dien-17-one Gerelateerde literatuur

-

1. NotesJ. T. Edward,S. Nielsen,D. M. Besly,A. A. Goldberg,J. Grundy,E. A. Halevi,Israel Loeff,Gabriel Stein,Stanley E. Livingstone,M. Z. Barakat,S. K. Shehab,M. M. El-Sadr,K. R. Haegreaves,A. McGookin,Alexander Robertson,S. P. Barton,G. Cooley,B. Ellis,V. Petrow,A. J. Birch,E. Pride,Herchel Smith,A. Hilary Orr,Muriel Tomlinson,R. Foster J. Chem. Soc. 1957 5084

-

2. 674. A novel method for the preparation of steroid estersD. D. Evans,D. E. Evans,G. S. Lewis,P. J. Palmer,D. J. Weyell J. Chem. Soc. 1963 3578

972-46-3 (3-Ethoxy-androsta-3,5-dien-17-one) Gerelateerde producten

- 1174876-62-0(ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-1H,6H,7H-pyrazolo3,4-bpyridine-4-carboxylate)

- 1699362-76-9(3-(1-amino-3,3-dimethylbutan-2-yl)oxypropan-1-ol)

- 180152-82-3(N-(2-Maleimidoethyl)diethylenetriaminepentaacetic Acid Monoamide)

- 2172248-99-4(2-(bromomethyl)-6-ethyl-1,4-dioxaspiro4.5decane)

- 681260-21-9(5-TERT-BUTYL-2-PROPOXY-BENZENESULFONYL CHLORIDE)

- 2138354-67-1(3-(4-Nitrophenoxy)propane-1-sulfonyl fluoride)

- 858081-17-1(N-4-(2-chloroacetamido)-2,5-diethoxyphenylbenzamide)

- 1261580-09-9(5-(Trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)pyridine-2-acetic acid)

- 2408964-20-3(Methyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylate)

- 663168-50-1(N-(4-ethylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide)

Aanbevolen leveranciers

Shanghai Jinhuan Chemical CO., LTD.

Goudlid

CN Leverancier

Bulk

Nantong Boya Environmental Protection Technology Co., Ltd

Goudlid

CN Leverancier

Bulk

Baoji Haoxiang Bio-technology Co.Ltd

Goudlid

CN Leverancier

Bulk

Nanjing jingzhu bio-technology Co., Ltd.

Goudlid

CN Leverancier

Bulk

pengshengyue

Goudlid

CN Leverancier

Bulk